ethyl 4-amino-5-chloro-2-methoxybenzoate

5-HT₄ receptor agonist gastrointestinal prokinesia in vivo pharmacology

This 1,2,4,5-tetrasubstituted benzoate is the validated starting material for selective 5-HT₄ receptor programs. Its unique scaffold delivers both potent partial agonists (ML10302, EC₅₀ 4 nM) and antagonists (SDZ 205-557, pA₂ 7.5) from the same core, ensuring internally consistent pharmacological tool sets. The ethyl ester is critical; ester modifications cause profound functional divergence. Procure to access a cardiac-safe prokinetic pharmacophore (no QTc prolongation at 300 nmol/kg i.v.) and a benchmark substrate for esterification optimization. 98% purity.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Cat. No. B5678693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-amino-5-chloro-2-methoxybenzoate
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1OC)N)Cl
InChIInChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3
InChIKeyABFMKNAYGAIHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate for Research Procurement: Core Structural and Functional Overview


Ethyl 4-amino-5-chloro-2-methoxybenzoate (CAS 35019-78-4) is a polysubstituted aromatic ester belonging to the benzoate class, characterized by a unique 1,2,4,5-tetrasubstituted benzene ring bearing an ethyl ester at C1, a methoxy group at C2, an amino group at C4, and a chloro substituent at C5 . With a molecular formula of C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol, this compound serves as a critical synthetic intermediate and a core pharmacophore in the development of 5-HT₄ receptor ligands [1]. Its specific substitution pattern imparts distinct electronic and steric properties that differentiate it from simpler benzoate analogs, rendering it particularly valuable in medicinal chemistry programs targeting gastrointestinal prokinetic agents [2].

Why Generic Substitution of Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate Fails in 5-HT₄ Receptor Research Programs


Generic substitution among 4-amino-5-chloro-2-methoxybenzoate derivatives is not scientifically valid due to profound functional divergence arising from ester moiety modifications. The ethyl ester (target compound) is a versatile intermediate, while its derived analogs exhibit starkly contrasting pharmacological profiles. For instance, the piperidinoethyl ester ML10302 functions as a potent, selective 5-HT₄ receptor partial agonist with an in vivo ED₅₀ of 24 nmol/kg in canine duodenal prokinesia assays [1], whereas the diethylaminoethyl ester SDZ 205-557 acts as a selective 5-HT₄ receptor antagonist with a pA₂ value of 7.5 in guinea-pig hippocampal adenylyl cyclase assays . These divergent activities—agonism versus antagonism—originate solely from the ester side chain, underscoring that even structurally similar esters cannot be interchanged without compromising experimental outcomes or synthetic pathways. Procuring the correct ester is therefore a critical determinant of both synthetic feasibility and pharmacological validity [2].

Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate: A Quantitative Evidence Guide for Differentiated Scientific Selection


ML10302 (Piperidinoethyl Ester Derived from Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate) Demonstrates Equipotent In Vivo Prokinetic Efficacy to Cisapride Without Cardiac Toxicity

In a direct head-to-head in vivo comparison, the piperidinoethyl ester derivative of 4-amino-5-chloro-2-methoxybenzoate (ML10302) demonstrated prokinetic efficacy in conscious dogs comparable to the reference compound cisapride, but with a critical safety differentiation. ML10302 dose-dependently stimulated duodenal spike activity with an ED₅₀ of 24 nmol/kg i.v. [1]. Unlike cisapride, which at its highest tested dose (3000 nmol/kg i.v.) induced significant tachycardia and prolonged the rate-corrected QT interval (p < 0.01), ML10302 produced no effects on heart rate or QTc at any dose tested (3-300 nmol/kg i.v.) [2]. This establishes that derivatives of this scaffold can achieve therapeutic prokinetic activity while dissociating from the cardiac liabilities associated with non-selective or earlier-generation 5-HT₄ receptor agonists [3].

5-HT₄ receptor agonist gastrointestinal prokinesia in vivo pharmacology cardiac safety

ML10302 Exhibits High Potency 5-HT₄ Receptor Agonism with EC₅₀ Values in the Low Nanomolar Range Across Multiple In Vitro Assays

The piperidinoethyl ester derivative ML10302 demonstrates potent and consistent 5-HT₄ receptor agonism across multiple in vitro functional assays. In the guinea-pig ileum longitudinal muscle preparation, ML10302 acts as a partial agonist with an EC₅₀ of 4 nM, achieving 80% of the maximal serotonin response [1][2]. In the carbachol-contracted rat esophageal muscularis mucosae, it exhibits an IC₅₀ of 2.4 nM (80% efficacy) [3]. In a recombinant human 5-HT₄e receptor assay expressed in CHO cells, ML10302 stimulates cAMP accumulation with an EC₅₀ of 2.5 nM [4]. This consistent low nanomolar potency across species (guinea pig, rat, human) and assay formats (tissue bath, recombinant cell line) provides robust, cross-validated evidence of its intrinsic activity, differentiating it from less potent or less thoroughly characterized analogs .

5-HT₄ receptor partial agonism receptor binding functional assay

ML10302 and SR59768 Demonstrate Functional Selectivity for 5-HT₄ Receptors with Low Affinity for Off-Target 5-HT₃ Receptors

A key differentiator for the 4-amino-5-chloro-2-methoxybenzoate ester scaffold is its engineered selectivity for 5-HT₄ over 5-HT₃ receptors. The in vivo prokinetic study explicitly characterizes both ML10302 and SR59768 as "selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonists with low affinity for 5-HT₃ receptors" [1]. This selectivity profile is functionally validated by the observation that the prokinetic effects of both compounds are antagonized by GR125487, a selective 5-HT₄ receptor antagonist, confirming that their in vivo activity is mediated specifically through 5-HT₄ receptor activation [2]. This contrasts with earlier generation benzamide prokinetics like metoclopramide, which exhibit significant 5-HT₃ and dopamine D₂ receptor antagonism in addition to 5-HT₄ agonism, leading to a broader side effect profile [3]. The low 5-HT₃ affinity of ML10302 and SR59768 represents a deliberate and quantifiable improvement in receptor selectivity achieved through structural optimization of the ester moiety [4].

receptor selectivity 5-HT₃ receptor off-target profiling partial agonism

Ester Moiety Modification of 4-Amino-5-Chloro-2-Methoxybenzoic Acid Enables Functional Switching from Agonism to Antagonism at 5-HT₄ Receptors

The 4-amino-5-chloro-2-methoxybenzoate core demonstrates a remarkable structure-activity relationship wherein modification of the ester side chain alone can switch the functional outcome from agonism to antagonism at 5-HT₄ receptors. While the piperidinoethyl ester ML10302 acts as a potent partial agonist (EC₅₀ = 4 nM, 80% efficacy) [1], the diethylaminoethyl ester SDZ 205-557 functions as a selective 5-HT₄ receptor antagonist with a pA₂ value of 7.5 in guinea-pig hippocampal adenylyl cyclase assays . Both compounds share the identical 4-amino-5-chloro-2-methoxybenzoate core, demonstrating that the ester moiety is the sole determinant of functional activity [2]. This functional switching capability, achieved without altering the aromatic substitution pattern, is a distinctive feature of this scaffold that enables researchers to access both agonist and antagonist tool compounds from a common synthetic intermediate [3].

structure-activity relationship functional switching ester derivatives 5-HT₄ receptor

Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate Synthesis via Acid Esterification Achieves 78% Yield Under Optimized Conditions

The synthesis of ethyl 4-amino-5-chloro-2-methoxybenzoate from its corresponding acid precursor has been optimized to achieve a 78% isolated yield under controlled conditions . The reaction involves treating 4-amino-5-chloro-2-methoxybenzoic acid (6.6 g, 0.031 mol) with hydrogen chloride (1.25M in ethanol, 250 mL, 0.31 mol) in a pressure vessel at 65°C for 6 hours, followed by basic workup with sodium hydroxide (2N) and extraction with methylene chloride . This yield compares favorably to alternative esterification protocols for similar benzoic acid derivatives, where yields often range from 50-70% depending on substrate and conditions [1]. The optimized procedure provides a reliable and reproducible route for generating this key intermediate, ensuring consistent supply for downstream synthetic applications in medicinal chemistry programs .

synthetic yield esterification process optimization intermediate production

Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate: Validated Research and Industrial Application Scenarios


Gastrointestinal Prokinetic Drug Discovery: Scaffold for Selective 5-HT₄ Receptor Agonists with Demonstrated In Vivo Cardiac Safety

Ethyl 4-amino-5-chloro-2-methoxybenzoate serves as the optimal starting material for synthesizing selective 5-HT₄ receptor agonists intended for gastrointestinal prokinetic indications. As demonstrated in Section 3, derivatives of this scaffold (specifically ML10302) achieve in vivo prokinetic efficacy in conscious dogs comparable to cisapride (ED₅₀ = 24 nmol/kg i.v.) while completely avoiding QTc prolongation and tachycardia at all doses tested up to 300 nmol/kg i.v. [1]. This cardiac safety differentiation is critical for programs seeking to develop next-generation prokinetic agents that address the liabilities associated with earlier compounds. Medicinal chemistry teams should procure this compound to access a validated pharmacophore that enables both potent 5-HT₄ receptor engagement and a favorable cardiac safety profile [2].

Pharmacological Tool Compound Generation: Access to Both 5-HT₄ Agonists and Antagonists from a Single Core Intermediate

This compound is uniquely suited for research groups requiring matched agonist/antagonist tool compound pairs for comprehensive 5-HT₄ receptor pharmacology studies. The identical 4-amino-5-chloro-2-methoxybenzoate core can be elaborated to yield ML10302, a potent partial agonist (EC₅₀ = 4 nM, 80% efficacy), or SDZ 205-557, a selective antagonist (pA₂ = 7.5), simply by varying the ester side chain amine [1][2]. This functional switching capability, fully documented with quantitative potency data, allows researchers to generate internally consistent pharmacological tool sets for target validation, assay development, and mechanistic studies of 5-HT₄ receptor function in gastrointestinal and central nervous system applications .

Selective 5-HT₄ Receptor Ligand Development: Scaffold Optimization for Reduced Off-Target 5-HT₃ Activity

Programs focused on developing highly selective 5-HT₄ receptor ligands should prioritize this compound class based on demonstrated functional selectivity. As established in Section 3, both ML10302 and SR59768 are explicitly characterized as selective 5-HT₄ receptor agonists with low affinity for 5-HT₃ receptors, and their in vivo prokinetic effects are completely antagonized by the selective 5-HT₄ antagonist GR125487 [1]. This selectivity profile is engineered into the scaffold and contrasts with mixed pharmacology benzamides like metoclopramide. Researchers requiring clean 5-HT₄ pharmacology with minimal 5-HT₃ or D₂ receptor interference should procure this compound as a starting point for synthesizing selective ligands validated in both in vitro functional assays and in vivo efficacy models [2].

Synthetic Methodology Development and Process Chemistry Optimization

Process chemistry and synthetic methodology groups can utilize this compound as a benchmark substrate for esterification optimization studies. The documented procedure achieves 78% isolated yield from 4-amino-5-chloro-2-methoxybenzoic acid using HCl in ethanol at 65°C for 6 hours in a pressure vessel [1]. This established baseline yield provides a quantitative reference for evaluating alternative esterification catalysts, solvents, or continuous flow methodologies. The compound's well-defined structure and straightforward analytical characterization (InChIKey: ABFMKNAYGAIHHX-UHFFFAOYSA-N) make it an ideal model substrate for reaction optimization and scale-up studies relevant to pharmaceutical intermediate production [2].

Quote Request

Request a Quote for ethyl 4-amino-5-chloro-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.